Hexaphenyldigermane
Overview
Description
Hexaphenyldigermane is an organogermanium compound with the chemical formula (C₆H₅)₃GeGe(C₆H₅)₃. It consists of two germanium atoms bonded together, each attached to three phenyl groups. This compound is of interest due to its unique structural and electronic properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Hexaphenyldigermane can be synthesized through several methods. One common synthetic route involves the reaction of triphenylgermanium chloride with sodium in liquid ammonia. This reaction produces this compound along with sodium chloride as a byproduct . Another method involves the cleavage of this compound by bromine in refluxing tetrachloromethane to form bromotriphenylgermane .
Chemical Reactions Analysis
Hexaphenyldigermane undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be cleaved by bromine to form bromotriphenylgermane . It also reacts with sodium in liquid ammonia to form (triphenylgermyl)sodium . Additionally, this compound can react with dysprosium diiodide at elevated temperatures to produce a polymer .
Scientific Research Applications
Hexaphenyldigermane has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organogermanium compounds. Its unique electronic properties make it valuable in the study of germanium-based materials. In biology and medicine, this compound is investigated for its potential therapeutic properties, although specific applications are still under research. In the industrial sector, it is used in the production of high-purity germanium materials .
Mechanism of Action
The mechanism of action of hexaphenyldigermane involves its ability to form stable bonds with other elements and compounds. The phenyl groups attached to the germanium atoms provide stability and influence the compound’s reactivity. The germanium-germanium bond in this compound is relatively stable, but it can be cleaved under specific conditions, leading to the formation of various products .
Comparison with Similar Compounds
Hexaphenyldigermane can be compared with other similar compounds, such as tetraphenylgermane and hexakis(pentafluorophenyl)digermane. Tetraphenylgermane consists of a single germanium atom bonded to four phenyl groups, making it less complex than this compound . Hexakis(pentafluorophenyl)digermane, on the other hand, has a higher reactivity due to the presence of electron-withdrawing pentafluorophenyl groups, which makes it more reactive than this compound .
Conclusion
This compound is a fascinating compound with unique structural and electronic properties Its synthesis, reactivity, and applications make it a valuable subject of study in various scientific fields
Properties
InChI |
InChI=1S/2C18H15Ge/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2*1-15H | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHWEIUKAAZLFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Ge2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60422542 | |
Record name | Hexaphenyldigermane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60422542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2816-39-9 | |
Record name | Hexaphenyldigermane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60422542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.